Galactosyloxyethyl methacrylate

Description

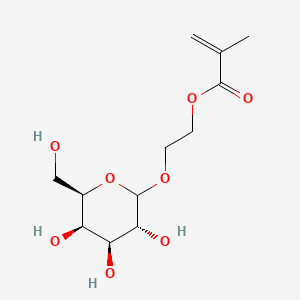

Structure

2D Structure

Properties

Molecular Formula |

C12H20O8 |

|---|---|

Molecular Weight |

292.28 g/mol |

IUPAC Name |

2-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethyl 2-methylprop-2-enoate |

InChI |

InChI=1S/C12H20O8/c1-6(2)11(17)18-3-4-19-12-10(16)9(15)8(14)7(5-13)20-12/h7-10,12-16H,1,3-5H2,2H3/t7-,8+,9+,10-,12?/m1/s1 |

InChI Key |

KUQRLZZWFINMDP-GWXCWEGGSA-N |

Isomeric SMILES |

CC(=C)C(=O)OCCOC1[C@@H]([C@H]([C@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC(=C)C(=O)OCCOC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

poly(GEMA) poly(glucosylethyl methacrylate) poly(glucosylethyl methacrylate), beta-D-gluco poly(glucosyloxyethyl methacrylate) |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Mechanisms of Galactosyloxyethyl Methacrylate

Synthesis of Galactosyloxyethyl Methacrylate (B99206) Monomer

The creation of the galactosyloxyethyl methacrylate monomer is a multi-step process that requires careful chemical manipulation to ensure high purity and yield. This typically involves the protection of the hydroxyl groups of galactose, followed by coupling with a methacrylate-containing molecule and subsequent deprotection.

Precursor Derivatization Strategies

The initial and critical step in the synthesis of GEMA is the protection of the multiple hydroxyl groups of the galactose sugar. This is necessary to prevent unwanted side reactions during the subsequent esterification step. A common strategy involves the peracetylation of galactose, where all the hydroxyl groups are converted to acetate (B1210297) esters. This is often achieved by reacting galactose with acetic anhydride (B1165640) in the presence of a catalyst such as pyridine (B92270) or a solid acid.

Another approach is the formation of an isopropylidene acetal (B89532) at the 4- and 6-positions and a benzyl (B1604629) ether at the 2- and 3-positions. This selective protection allows for more controlled subsequent reactions. The choice of protecting groups is crucial as they must be stable under the conditions of the subsequent reaction steps but readily removable at the final stage without affecting the newly formed methacrylate ester.

Esterification and Functionalization Pathways

With the hydroxyl groups of galactose appropriately protected, the next step is the esterification or coupling with a methacrylate derivative. One common pathway involves the reaction of the protected galactose with 2-hydroxyethyl methacrylate (HEMA) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). This reaction forms an ester linkage between the anomeric hydroxyl group of the protected galactose and the hydroxyl group of HEMA.

Alternatively, a more direct approach involves the reaction of a protected galactosyl halide (e.g., acetobromo-α-D-galactose) with HEMA in the presence of a silver salt, such as silver triflate, which acts as a promoter. This glycosylation reaction forms the desired carbon-oxygen bond at the anomeric center.

Following the successful coupling, the protecting groups on the galactose unit must be removed to yield the final this compound monomer. For acetyl protecting groups, this is typically achieved through a Zemplén deacetylation using a catalytic amount of sodium methoxide (B1231860) in methanol. If other protecting groups like benzyl ethers have been used, catalytic hydrogenation is a common deprotection method.

Controlled Polymerization Techniques for this compound and its Copolymers

The polymerization of GEMA and its copolymerization with other monomers can be achieved through various techniques. Controlled polymerization methods are particularly valuable as they allow for the synthesis of polymers with well-defined architectures, molecular weights, and narrow molecular weight distributions, which are critical for many of their applications.

Reversible Addition–Fragmentation Chain-Transfer (RAFT) Polymerization of this compound Systems

Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization is a versatile and widely used controlled radical polymerization technique that is well-suited for GEMA. wikipedia.orgresearchgate.net This method relies on the use of a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization process. wikipedia.org The choice of RAFT agent is crucial and depends on the specific monomer being polymerized. sigmaaldrich.com For methacrylates like GEMA, dithiobenzoates or trithiocarbonates are often effective.

The RAFT process allows for the synthesis of GEMA-based homopolymers and block copolymers with predetermined molecular weights and low polydispersity indices (PDIs). researchgate.net The "living" nature of RAFT polymerization means that the polymer chains remain active at their ends, which can be utilized for chain extension to create complex architectures like block copolymers. rsc.org For instance, a GEMA block can be grown from a pre-existing polymer chain, or GEMA can be polymerized first, followed by the addition of a second monomer to form a diblock copolymer.

Table 1: Key Parameters in RAFT Polymerization of GEMA

| Parameter | Description | Typical Values/Considerations |

| RAFT Agent | Thiocarbonylthio compound that controls the polymerization. | Dithiobenzoates, trithiocarbonates suitable for methacrylates. |

| Initiator | Source of primary radicals to start polymerization. | AIBN (Azobisisobutyronitrile), ACVA (4,4'-Azobis(4-cyanovaleric acid)). |

| Solvent | Dissolves monomer, polymer, and RAFT agent. | DMF, DMSO, water (depending on solubility). |

| Temperature | Affects polymerization rate and RAFT equilibrium. | Typically 60-80 °C. |

| Monomer/RAFT Agent Ratio | Determines the target molecular weight. | Varied to control the degree of polymerization. |

Free Radical Polymerization (FRP) Approaches for this compound-Based Glycopolymers

Conventional Free Radical Polymerization (FRP) is a more traditional and simpler method for polymerizing GEMA. iupac.org This technique typically involves the use of a thermal or photochemical initiator to generate free radicals, which then propagate by adding to monomer units. youtube.com While FRP is a robust and widely applicable method, it generally does not offer the same level of control over the polymer architecture, molecular weight, and dispersity as controlled radical polymerization techniques. iupac.org

In the context of GEMA, FRP can be used to produce high molecular weight glycopolymers. The resulting polymers often have a broad molecular weight distribution. The properties of the final glycopolymer can be influenced by factors such as the initiator concentration, monomer concentration, and reaction temperature. Despite the lack of precise control, FRP remains a valuable tool for the synthesis of GEMA-based polymers, particularly for applications where well-defined structures are not a primary requirement. researchgate.net

Group Transfer Polymerization (GTP) for Molecular Weight Control

Group Transfer Polymerization (GTP) is a living polymerization method that is particularly effective for acrylic monomers like methacrylates. uobasrah.edu.iqcmu.edu Discovered by DuPont scientists, GTP allows for the synthesis of polymers with highly controlled molecular weights and narrow polydispersity at or above room temperature. uobasrah.edu.iqcmu.edu This technique utilizes a silyl (B83357) ketene (B1206846) acetal as an initiator and a nucleophilic or electrophilic catalyst. uobasrah.edu.iqresearchgate.net

The mechanism of GTP involves the transfer of the silyl group from the growing polymer chain end to the incoming monomer molecule during each addition step. slideshare.net This process allows for the "living" nature of the polymerization, enabling the synthesis of block copolymers by sequential monomer addition. researchgate.net For GEMA, the hydroxyl groups of the galactose moiety would need to be protected during the GTP process, as they can interfere with the reactive silyl ketene acetal chain ends. researchgate.net Following polymerization, the protecting groups would be removed to yield the final glycopolymer. GTP offers a powerful method for creating well-defined GEMA-based polymers with complex architectures. illinois.edu

Table 2: Comparison of Polymerization Techniques for GEMA

| Polymerization Technique | Control over Molecular Weight | Polydispersity Index (PDI) | Key Features |

| RAFT Polymerization | High | Low (typically < 1.3) | Versatile for various monomers, allows for complex architectures. |

| Free Radical Polymerization | Low | High | Simple, robust, suitable for high molecular weight polymers. |

| Group Transfer Polymerization | High | Low (typically < 1.2) | Excellent for methacrylates, operates at room temperature. |

Atom Transfer Radical Polymerization (ATRP) Modalities

Atom Transfer Radical Polymerization (ATRP) is a controlled or "living" radical polymerization method that facilitates the synthesis of polymers with predetermined molecular weights, low dispersity, and complex architectures. youtube.com The mechanism relies on the reversible activation and deactivation of polymer chains through a transition metal catalyst, which allows for the simultaneous growth of all polymer chains. youtube.com This level of control is particularly valuable for creating well-defined glycopolymers.

The ATRP technique has been successfully applied to the polymerization of galactose-containing methacrylate monomers to produce novel block copolymers. In these syntheses, a protected form of the galactose monomer, such as 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-d-galactopyranose (MAIpGP), is often used. researchgate.net The polymerization is initiated by an alkyl halide, and the process is catalyzed by a copper complex. cmu.eduresearchgate.net For instance, diblock copolymers (AB type) can be synthesized using a monofunctional initiator like ethyl 2-bromoisobutyrate (EBiB), while triblock copolymers (ABA and BAB types) can be created using bifunctional initiators like diethyl meso-2,5-dibromoadipate (DEDBA). researchgate.net

Following polymerization, the protecting groups on the galactose units are removed under mild acidic conditions to yield the final amphiphilic or hydrophilic block copolymer with pendant galactose moieties. researchgate.net

| Component | Example | Function | Reference |

|---|---|---|---|

| Monomer | 6-O-methacryloyl-1,2:3,4-di-O-isopropylidene-d-galactopyranose (MAIpGP) | The repeating unit that forms the polymer chain. | researchgate.net |

| Initiator (Diblock) | Ethyl 2-bromoisobutyrate (EBiB) | Starts the polymerization process for AB block copolymers. | researchgate.net |

| Initiator (Triblock) | Diethyl meso-2,5-dibromoadipate (DEDBA) | Starts the polymerization process for ABA/BAB block copolymers. | researchgate.net |

| Catalyst System | Copper(I) bromide (CuBr) / Ligand | Controls the polymerization by mediating the atom transfer process. | researchgate.net |

Emulsion and Miniemulsion Polymerization Studies

Emulsion and miniemulsion polymerization are heterogeneous techniques conducted in an aqueous medium, which are particularly advantageous for producing high molecular weight polymers at fast polymerization rates. These methods are eco-friendly as they use water as the dispersion medium. mdpi.com

In a typical miniemulsion polymerization, the monomer is dispersed as fine droplets (50-500 nm) in a continuous phase (usually water) with the aid of a surfactant and often a co-stabilizer. Polymerization is then initiated within these monomer droplets. espublisher.com Initiation can be achieved through various methods, including the use of chemical initiators, gamma radiation, or ultrasound. espublisher.comnih.gov For example, ultrasound-initiated emulsion polymerization of various methacrylate monomers has been shown to produce latex particles in the 70-110 nm range. nih.gov Similarly, gamma radiation has been used to initiate the miniemulsion polymerization of methyl methacrylate (MMA) and divinyl benzene (B151609) (DVB) to form polymer nanocapsules. espublisher.com

While specific studies focusing exclusively on the emulsion or miniemulsion polymerization of this compound are not extensively detailed in the provided results, these techniques are broadly applicable to methacrylate monomers. mdpi.comnih.gov The presence of the hydrophilic galactose moiety in GalEMA could influence surfactant choice and droplet stability, making it a candidate for creating stable, functional latexes and nanoparticles for various applications.

| Polymerization Type | Monomer Example | Initiation Method | Stabilizer/Surfactant Example | Reference |

|---|---|---|---|---|

| Ultrasound-Initiated Emulsion | Methyl methacrylate (MMA), Butyl methacrylate (BMA) | Ultrasonics | Sodium dodecylsulfate | nih.gov |

| Gamma Radiation-Initiated Miniemulsion | Methyl methacrylate (MMA), Divinyl benzene (DVB) | Gamma Radiation | Polymerizable surfactant (e.g., P(QAC12-BP)-b-PMMA-I) | espublisher.com |

| Conventional Emulsion | Styrene, 1,3-Butadiene, Glycidyl (B131873) Methacrylate (GMA) | Redox Initiator | Surfactant | mdpi.com |

Copolymerization Strategies with this compound

Copolymerization involves polymerizing two or more different monomers to create a polymer with combined properties derived from each monomer unit. This strategy is widely used to tailor the chemical and physical characteristics of materials.

Block Copolymer Synthesis and Architecture

Block copolymers consist of two or more long sequences or "blocks" of different homopolymers linked together. The synthesis of block copolymers containing GalEMA allows for the creation of materials that combine the properties of the glycopolymer block (e.g., hydrophilicity, biorecognition) with the properties of another block (e.g., hydrophobicity, thermal responsiveness).

ATRP is a premier method for synthesizing such block copolymers due to its controlled nature, which allows for the sequential polymerization of different monomers. cmu.edunih.gov A well-documented example involves the synthesis of AB, ABA, and BAB type block copolymers using a protected galactose methacrylate monomer (MAIpGP) and 2-(N,N-dimethylamino)ethyl methacrylate (DMAEMA). researchgate.net

The synthesis pathway dictates the final architecture:

AB Diblock Copolymers : A monofunctional initiator is used to first polymerize one monomer (e.g., MAIpGP), creating a macroinitiator. The second monomer (e.g., DMAEMA) is then added and polymerized from the active end of the first block. researchgate.net

ABA Triblock Copolymers : A bifunctional initiator is used to polymerize the central "B" block (e.g., DMAEMA). The "A" blocks (e.g., MAIpGP) are then grown from both ends of the central block. researchgate.net

BAB Triblock Copolymers : This architecture is achieved by polymerizing the outer "B" blocks from a bifunctional "A" macroinitiator. researchgate.net

These strategies result in well-defined amphiphilic or stimuli-responsive block copolymers that can self-assemble into various nanostructures in solution. researchgate.net

| Architecture | Block A | Block B | Initiator Type | Reference |

|---|---|---|---|---|

| AB (Diblock) | Poly(MAIpGP) | Poly(DMAEMA) | Monofunctional (e.g., EBiB) | researchgate.net |

| ABA (Triblock) | Poly(MAIpGP) | Poly(DMAEMA) | Bifunctional (e.g., DEDBA) | researchgate.net |

| BAB (Triblock) | Poly(DMAEMA) | Poly(MAIpGP) | Bifunctional (e.g., DEDBA) | researchgate.net |

Graft Copolymerization and Surface Modification

Graft copolymers are branched macromolecules in which one or more side chains (grafts) are attached to a main polymer chain (backbone). This architecture is highly effective for modifying the surfaces of materials. By grafting polymers of GalEMA onto a surface or another polymer backbone, one can impart properties such as hydrophilicity, biocompatibility, and specific biological interactions.

There are two primary methods for creating graft copolymers:

"Grafting-to" : This involves attaching pre-synthesized polymer chains to a polymer backbone.

"Grafting-from" : This method involves growing polymer chains directly from initiation sites that have been incorporated onto the polymer backbone or surface. youtube.com

ATRP is a powerful tool for the "grafting-from" approach, enabling the growth of dense polymer "brushes" from a surface. While direct examples of grafting GalEMA are not prevalent in the provided search results, the technique is widely used for other methacrylates. epa.gov For example, methyl methacrylate has been graft-polymerized onto natural rubber latex. capes.gov.br It is conceivable that GalEMA could be grafted from surfaces functionalized with ATRP initiators to create hydrophilic and bioreceptive coatings. This surface modification could be used to reduce non-specific protein adsorption and improve the biocompatibility of materials for biomedical devices.

Macromolecular Architecture and Glycopolymer Design Principles

Design and Control of Polymer Chain Structures and Molecular Weight Distribution

The synthesis of poly(Galactosyloxyethyl methacrylate) (PGEMA) and its copolymers with well-defined chain structures and molecular weight distributions is paramount for their application in advanced materials. Controlled/living radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, are instrumental in achieving this control. nih.goveie.gr These methods allow for the predictable synthesis of polymers with predetermined molecular weights and narrow polydispersity indices (PDI), which is the ratio of the weight-average molecular weight (Mw) to the number-average molecular weight (Mn). nih.govresearchgate.net A lower PDI value, typically close to 1.0, indicates a more uniform chain length distribution. mdpi.com

While conventional free radical polymerization can also be used to synthesize glycopolymers, it typically results in polymers with high polydispersity. scienceopen.com However, for some applications, the precise control afforded by living polymerizations may not be necessary, and the simplicity and robustness of conventional methods are advantageous. scienceopen.com The choice of polymerization technique is therefore dictated by the specific requirements of the final application.

Table 1: Comparison of Polymerization Techniques for Glycopolymers

| Polymerization Technique | Control over Molecular Weight | Polydispersity Index (PDI) | Monomer Scope | Reaction Conditions |

| Conventional Free Radical Polymerization | Poor | High (>1.5) | Wide | Mild, tolerant to impurities |

| Atom Transfer Radical Polymerization (ATRP) | Good to Excellent | Low (1.1 - 1.5) | Wide for methacrylates | Requires catalyst, sensitive to impurities |

| Reversible Addition-Fragmentation chain Transfer (RAFT) | Good to Excellent | Low (1.1 - 1.5) | Very wide | Requires RAFT agent, tolerant to some impurities |

This table provides a general comparison of polymerization techniques applicable to the synthesis of glycopolymers like PGEMA.

Poly(this compound) Conjugates and Hybrids

The functional pendant galactose units on PGEMA make it an excellent candidate for the creation of conjugates and hybrid materials. These materials combine the properties of the glycopolymer with other molecules or inorganic materials to achieve synergistic effects.

Polymer-Protein Conjugates: PGEMA can be conjugated to proteins to enhance their stability, biocompatibility, and to target specific cells. The galactose moieties can act as ligands for specific receptors on cell surfaces. While direct examples with PGEMA are not abundant in the literature, the principle has been demonstrated with other thermoresponsive polymers. For instance, copolymers containing reactive groups, such as glycidyl (B131873) methacrylate (B99206), can be conjugated to enzymes like α-chymotrypsin. mdpi.com A similar strategy could be employed with PGEMA, where a comonomer with a reactive handle is incorporated for subsequent conjugation.

Organic-Inorganic Hybrid Materials: PGEMA can be incorporated into inorganic matrices, such as silica (B1680970) or bioactive glass, to create organic-inorganic hybrid materials. researchgate.netmdpi.comresearchgate.netumich.edu These hybrids can exhibit improved mechanical properties, thermal stability, and bioactivity compared to the individual components. rsc.orgrsc.org The synthesis often involves the sol-gel process, where a silicon alkoxide precursor is co-polymerized or blended with the glycopolymer. researchgate.net For example, 3-glycidyloxypropyltrimethoxysilane (GLYMO) has been used to create hybrid materials with poly(methyl methacrylate), resulting in materials with enhanced thermal stability and hydrophilicity. researchgate.net A similar approach with PGEMA could lead to bioactive hybrid scaffolds for tissue engineering applications.

Self-Assembly Behavior of this compound-Based Amphiphiles and Block Copolymers

Amphiphilic block copolymers containing a hydrophilic PGEMA block and a hydrophobic block can self-assemble in solution to form a variety of ordered nanostructures. mdpi.com This behavior is driven by the tendency of the different blocks to phase separate on a nanoscale. nih.govrsc.org

In a selective solvent that is good for the hydrophilic PGEMA block but poor for the hydrophobic block, amphiphilic block copolymers of GEMA will self-assemble into micelles. nih.govjpn.org These micelles typically consist of a core formed by the collapsed hydrophobic chains, surrounded by a corona of the solvated hydrophilic PGEMA chains. nih.gov

For example, redox-responsive amphiphilic diblock copolymers of poly(6-O-methacryloyl-D-galactopyranose-co-2-(N,N-dimethylaminoethyl) methacrylate)-b-poly(pyridyl disulfide ethyl methylacrylate) (P(MAGP-co-DMAEMA)-b-PPDSMA) have been shown to self-assemble into micelles in aqueous solution. nih.gov These micelles can encapsulate hydrophobic molecules, such as the anticancer drug doxorubicin, within their core. The release of the encapsulated drug can be triggered by a stimulus, such as the presence of glutathione (B108866) (GSH), which cleaves the disulfide bonds in the core-forming block, leading to the disassembly of the micelles. nih.gov

The critical micelle concentration (CMC) is a key parameter that characterizes the onset of micellization and is dependent on the polymer architecture, the block lengths, and the solvent conditions.

Table 2: Properties of Galactose-Containing Block Copolymer Micelles

| Copolymer | Method of Synthesis | Self-Assembly Structure | Application | Reference |

| P(MAGP-co-DMAEMA)-b-PPDSMA | RAFT Polymerization | Micelles | Drug and gene delivery | nih.gov |

This table is based on data for a galactose-containing methacrylate copolymer, which is expected to have similar properties to a GEMA-based block copolymer.

Beyond spherical micelles, block copolymers containing PGEMA can form other morphologies, such as vesicles (also known as polymersomes), cylinders, and lamellae, depending on the relative block lengths and preparation conditions. mdpi.com Vesicles are hollow spheres with a bilayer membrane, enclosing an aqueous compartment. This structure makes them particularly interesting for the encapsulation of both hydrophobic molecules within the membrane and hydrophilic molecules in the aqueous core.

The formation of different nanostructures is governed by the packing parameter of the block copolymer chains. While specific examples of vesicle formation solely from GEMA-based block copolymers are not detailed in the provided search results, the general principles of block copolymer self-assembly suggest that by carefully tuning the hydrophilic-to-hydrophobic block ratio, the formation of vesicles and other complex nanostructures is feasible. mdpi.comrsc.org

Thermoresponsive and Stimuli-Responsive Glycopolymer Systems Incorporating this compound

Incorporating GEMA into stimuli-responsive polymer systems allows for the creation of "smart" materials that undergo conformational changes in response to external triggers like temperature or pH. eie.grrsc.orgnih.gov This responsiveness is highly desirable for applications in areas such as controlled drug delivery and tissue engineering.

Thermoresponsive Systems: A common strategy to impart thermoresponsiveness is to copolymerize GEMA with a thermoresponsive monomer, such as N-isopropylacrylamide (NIPAM). scienceopen.com Copolymers of NIPAM exhibit a lower critical solution temperature (LCST), above which they undergo a phase transition from a soluble, hydrophilic state to a collapsed, hydrophobic state. scienceopen.com The incorporation of hydrophilic GEMA units can modulate the LCST of the copolymer. Increasing the content of the hydrophilic GEMA comonomer would be expected to increase the LCST of the resulting copolymer.

For instance, thermoresponsive glycopolymers based on oligo-β-mannosyl ethyl methacrylates and NIPAM have been shown to aggregate into nanoscale structures below the LCST and rearrange into a mixture of fractal and globular aggregates above the LCST. scienceopen.com The presence of the sugar moieties influences the aggregation behavior and enhances the colloidal stability of the compacted structures compared to poly(NIPAM) alone. scienceopen.com Similar behavior can be anticipated for copolymers of GEMA and NIPAM.

Advanced Characterization and Analytical Methodologies

Chromatographic and Thermal Analysis for Polymer Characterization

Chromatographic and thermal methods provide crucial data on the macroscopic properties of the polymer, including its molecular weight, molecular weight distribution, and thermal stability.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard technique for determining the molecular weight characteristics of pGalOEMA. researchgate.net This method separates polymer chains based on their hydrodynamic volume in solution. researchgate.net

In a typical GPC analysis, the polymer is dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF), and passed through a column packed with porous gel. researchgate.netlcms.cz Larger polymer coils are excluded from the pores and elute first, while smaller coils penetrate the pores to varying extents and elute later. By calibrating the system with polymer standards of known molecular weight (e.g., polystyrene or poly(methyl methacrylate)), the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI or Đ = Mw/Mn) of the pGalOEMA sample can be determined. gimitec.comsigmaaldrich.com A low PDI value (typically < 1.5) is indicative of a well-controlled polymerization process. rsc.org The GPC results are critical for establishing structure-property relationships, as the molecular weight significantly influences the polymer's physical and biological properties. nih.gov

Table 3: Representative GPC Data for a Glycopolymer Synthesized via Controlled Polymerization

| Sample | Mn ( g/mol ) | Mw ( g/mol ) | PDI (Mw/Mn) |

| pGalOEMA | 16,800 | 19,300 | 1.15 |

| Note: This table presents hypothetical but realistic data for a well-controlled polymerization of a glycopolymer, based on findings for similar systems. researchgate.netrsc.org |

Thermal Gravimetric Analysis (TGA) is employed to evaluate the thermal stability of pGalOEMA. This technique measures the change in mass of a sample as a function of temperature in a controlled atmosphere. researchgate.netyoutube.com The resulting thermogram provides information about decomposition temperatures, the presence of volatile components, and the amount of residual char at high temperatures.

For a glycopolymer like pGalOEMA, the TGA curve often exhibits a multi-stage decomposition profile. researchgate.net

An initial small weight loss at temperatures below 150°C, is typically due to the evaporation of absorbed water, which is common for hydrophilic, sugar-containing polymers.

The main decomposition phase often begins between 200°C and 400°C. This phase can be complex, with the degradation of the thermally sensitive galactose side chains occurring first, followed by the decomposition of the main methacrylate (B99206) polymer backbone at a higher temperature. researchgate.netmdpi.com

The thermal stability of copolymers can be influenced by the molecular weight and composition; in some studies of galactose-containing copolymers, thermal stability was found to decrease as the molecular weight of the polymer increased. researchgate.net

Table 4: Representative TGA Data for a Methacrylate-Based Glycopolymer

| Parameter | Value (°C) |

| Onset of Decomposition (T_onset) | ~230 |

| Temperature at 50% Weight Loss (T_50%) | ~350 |

| Note: Values are representative and based on thermal analysis of analogous carbohydrate-containing polymers. researchgate.netgimitec.com |

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to characterize the physical properties of polymers by measuring the difference in heat flow required to increase the temperature of a sample and a reference. hu-berlin.desmithers.com This method is instrumental in determining key thermal transitions, such as the glass transition temperature (T_g), melting temperature (T_m), and crystallization temperature (T_c). researchgate.neteag.com The T_g is particularly significant as it marks the transition from a rigid, glassy state to a more flexible, rubbery state, which is a critical parameter for defining the processing and application conditions of a material. smithers.comresearchgate.net

Table 1: Illustrative Thermal Properties of Methacrylate-Based Polymers Determined by DSC

| Polymer | Glass Transition Temperature (T_g) | Reference |

|---|---|---|

| Poly(cyclohexyl methacrylate) | 373 K (100 °C) | researchgate.net |

| Poly(methyl methacrylate) (PMMA) | Varies by formulation | nih.govresearchgate.net |

Microscopic and Imaging Techniques for Morphological Assessment

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that provides three-dimensional topographical information of a material's surface with nanoscale precision. nih.goveag.com It operates by scanning a sharp tip attached to a cantilever across the sample surface, measuring the forces between the tip and the surface to generate a topographic map. nih.goveag.com This method is particularly well-suited for characterizing polymer surfaces, as it can reveal details about surface roughness, feature dimensions, and the distribution of different components in polymer blends. youtube.comcovalentmetrology.com

For polymers incorporating galactosyloxyethyl methacrylate, AFM can be used to visualize the surface morphology of thin films or coatings. This is crucial for applications where surface properties, such as smoothness and uniformity, are important. Phase imaging, an AFM mode, can provide contrast based on material properties like adhesion and stiffness, allowing for the differentiation of domains in a copolymer or polymer blend. youtube.com For example, in studies of polymer blends like Polystyrene (PS) and Poly(methyl methacrylate) (PMMA), AFM has been used to visualize phase separation and determine the surface coverage of each component. covalentmetrology.com

Cryogenic Transmission Electron Microscopy (Cryo-TEM) is a powerful imaging technique used to visualize the nanostructure of materials in their native, hydrated state. nih.govnih.gov This is achieved by rapidly freezing a thin film of the sample in a cryogen, such as liquid ethane, to vitrify the water and preserve the delicate structures. nih.gov Cryo-TEM is indispensable for studying the morphology of self-assembled nanostructures in solution, such as micelles, vesicles, and nanogels. nih.govnih.govnih.gov

In the study of polymers containing this compound, Cryo-TEM can provide direct visualization of the size, shape, and internal structure of nanoparticles or micelles formed by these polymers in aqueous environments. researchgate.netresearchgate.net This is particularly relevant for applications in drug delivery and nanotechnology, where the morphology of the nanocarriers is critical to their function. The technique allows researchers to observe how changes in polymer architecture or environmental conditions affect the resulting nanostructures. nih.gov

Confocal Laser Scanning Microscopy (CLSM) is an optical imaging technique that provides high-resolution, three-dimensional images of a sample by using a pinhole to reject out-of-focus light. nih.gov It is particularly useful for visualizing the spatial distribution of fluorescently labeled components within a larger structure, such as a hydrogel or a cell. nih.govnih.gov

For systems involving this compound, confocal microscopy can be employed to determine the spatial arrangement of the glycopolymer within a hydrogel matrix or to track its interaction with biological systems. nih.gov By labeling the polymer with a fluorescent probe, researchers can obtain detailed images of its distribution and organization. nih.gov This is valuable for understanding the homogeneity of a material or for observing how the polymer is distributed within a complex environment. For instance, CLSM has been used to study the spatial arrangement of phenolic compounds in soybeans, demonstrating its capability to map the location of specific molecules within a sample. nih.gov

Surface Analysis and Interfacial Characterization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top 1-10 nanometers of a material's surface. cea.fr XPS works by irradiating a material with X-rays and measuring the kinetic energy and number of electrons that escape from the surface. casaxps.com

When analyzing polymers containing this compound, XPS is a powerful tool for confirming the presence of the galactose units on the polymer surface and for quantifying the surface elemental composition. researchgate.net The high-resolution spectra of carbon (C 1s) and oxygen (O 1s) can be deconvoluted to identify the different chemical environments of these atoms, such as C-C, C-O, and O-C=O bonds, which are characteristic of the methacrylate backbone and the galactose pendant groups. casaxps.com This information is critical for verifying successful surface modification and for understanding the surface chemistry of the material, which governs its interactions with the surrounding environment. Studies on similar polymers like poly(hydroxyethyl methacrylate) have utilized XPS to determine the surface elemental composition and bonding states. researchgate.netnih.gov

Table 2: Expected Elemental Ratios from XPS Analysis of a Hypothetical Pure Poly(this compound) Surface

| Element | Atomic % (Theoretical) |

|---|---|

| Carbon (C) | 63.2% |

| Oxygen (O) | 36.8% |

| Nitrogen (N) | 0% |

| Silicon (Si) | 0% |

Surface Plasmon Resonance (SPR) for Binding Kinetics

Surface Plasmon Resonance is a powerful, label-free optical technique used to measure the real-time interaction between a molecule immobilized on a sensor surface (the ligand) and a molecule in solution (the analyte). researchgate.net In the context of this compound, SPR is instrumental in quantifying the binding kinetics of GEMA-containing polymers or surfaces with specific proteins, particularly lectins, which are proteins that recognize and bind to specific carbohydrate structures. The galactose moiety of GEMA serves as a recognition site for galactose-binding lectins.

The core principle of SPR involves monitoring changes in the refractive index at the surface of a thin metal film (typically gold) on a sensor chip. researchgate.net When an analyte binds to the immobilized ligand, the local refractive index changes, causing a shift in the angle of minimum reflectivity of polarized light, which is detected and recorded in a sensorgram. This sensorgram plots the response units (RU) versus time, providing a detailed view of the association and dissociation phases of the interaction.

From the sensorgram, key kinetic parameters can be determined:

Association rate constant (k_a or k_on): This value quantifies the rate at which the analyte binds to the immobilized ligand. It is determined from the initial slope of the binding curve.

Dissociation rate constant (k_d or k_off): This constant represents the rate at which the analyte-ligand complex dissociates. It is measured during the dissociation phase when the analyte solution is replaced by a buffer.

Equilibrium dissociation constant (K_D): This value is a measure of the binding affinity between the analyte and the ligand. It is calculated as the ratio of the dissociation and association rate constants (K_D = k_d/k_a). A lower K_D value indicates a stronger binding affinity.

For a GEMA-functionalized surface, a typical SPR experiment would involve immobilizing a GEMA-containing polymer onto the sensor chip. Subsequently, a solution containing a specific lectin, such as Peanut Agglutinin (PNA) or Ricinus Communis Agglutinin (RCA₁₂₀), which are known to bind to galactose residues, would be flowed over the surface. The resulting sensorgram would allow for the calculation of the binding kinetics, providing quantitative insights into the specificity and strength of the interaction.

Below is an illustrative data table of kinetic parameters for the interaction of a galactose-bearing surface with a galactose-binding lectin, as would be determined by SPR analysis.

| Interacting Molecules | Association Rate (k_a) (M⁻¹s⁻¹) | Dissociation Rate (k_d) (s⁻¹) | Equilibrium Dissociation Constant (K_D) (M) |

| Galactose-Ligand and Lectin A | 2.5 x 10⁴ | 1.2 x 10⁻³ | 4.8 x 10⁻⁸ |

| Galactose-Ligand and Lectin B | 1.8 x 10⁵ | 3.5 x 10⁻⁴ | 1.9 x 10⁻⁹ |

| Galactose-Ligand and Control Protein | No significant binding | No significant binding | Not applicable |

This table presents hypothetical data for illustrative purposes based on typical lectin-carbohydrate interactions.

Dynamic Light Scattering (DLS) for Particle Size and Hydrodynamic Volume

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to determine the size distribution of small particles in suspension or polymers in solution. For polymers derived from this compound, DLS is essential for characterizing the hydrodynamic size of the resulting nanoparticles, micelles, or polymer chains in an aqueous environment.

The technique works by illuminating the sample with a laser and detecting the fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles in the solution. Smaller particles move more rapidly, causing faster fluctuations in the scattered light intensity, while larger particles move more slowly, leading to slower fluctuations.

By analyzing the time-dependent fluctuations using an autocorrelator, a diffusion coefficient (D) can be determined. The Stokes-Einstein equation is then used to calculate the hydrodynamic radius (R_h) of the particles:

R_h = (k_B * T) / (6 * π * η * D)

where:

k_B is the Boltzmann constant

T is the absolute temperature

η is the viscosity of the solvent

The hydrodynamic radius represents the diameter of a hypothetical sphere that has the same diffusion coefficient as the particle being measured. This includes the core of the particle as well as any solvated layers on its surface.

In addition to the average particle size, DLS also provides the Polydispersity Index (PDI), which is a measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse or very narrow size distribution, while values above 0.3 suggest a broad or polydisperse distribution.

For GEMA-based polymers intended for applications such as drug delivery systems, the particle size and polydispersity are critical parameters that influence their in vivo behavior, efficacy, and safety. DLS provides a rapid and reliable method for assessing these characteristics.

The following table shows representative DLS data for nanoparticles synthesized from a copolymer containing this compound.

| Polymer System | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) |

| GEMA-co-polymer A Nanoparticles | 125 | 0.15 |

| GEMA-co-polymer B Micelles | 88 | 0.21 |

| GEMA-co-polymer C Nanogels | 210 | 0.09 |

This table contains illustrative data to demonstrate typical measurements obtained for glycopolymer systems via DLS.

Mechanisms of Biointerface Interaction and Biological Recognition

Fundamental Principles of Carbohydrate-Lectin Interactions

Carbohydrate-lectin interactions are fundamental to a vast array of biological processes, from immune responses to intercellular communication. nih.gov Lectins are proteins that bind specifically to carbohydrates, and this recognition is often the initial step in a cascade of biological events.

The specific recognition of galactose by receptors and lectins is a highly orchestrated process at the molecular level, driven by a combination of hydrogen bonding, van der Waals forces, and hydrophobic interactions. The asialoglycoprotein receptor (ASGPR), a C-type lectin found predominantly on the surface of liver cells (hepatocytes), provides a classic example of galactose-specific recognition. nih.gov This recognition is calcium-dependent and involves the interaction of the hydroxyl groups of the galactose ring with specific amino acid residues within the carbohydrate recognition domain (CRD) of the receptor. nih.gov

Key molecular interactions for galactose binding to the ASGPR include:

Hydrogen Bonding: The hydroxyl groups at positions 3 and 4 of the galactose unit form coordinate bonds with a bound calcium ion within the ASGPR's CRD. nih.gov This interaction is a hallmark of C-type lectins.

Amino Acid Interactions: Specific amino acid residues within the CRD form a network of hydrogen bonds with the sugar's hydroxyl groups, further stabilizing the complex and contributing to its specificity.

Hydrophobic Interactions: The less polar faces of the pyranose ring of galactose can engage in hydrophobic or stacking interactions with aromatic amino acid residues, such as tryptophan or tyrosine, in the lectin's binding pocket.

These interactions are not merely a simple lock-and-key fit but are dynamic, involving conformational changes in both the carbohydrate and the protein to achieve an optimal binding configuration.

While the affinity of a single carbohydrate-lectin interaction is often weak, biological systems amplify this binding through multivalency. nih.gov This involves the simultaneous binding of multiple carbohydrate ligands on one entity to multiple receptor sites on another. Glycopolymers, such as those synthesized from Galactosyloxyethyl methacrylate (B99206), are ideal platforms for studying and exploiting this phenomenon. By presenting multiple galactose units along a polymer backbone, these glycopolymers can engage with multiple ASGPRs on a hepatocyte surface.

Design of Galactosyloxyethyl Methacrylate Systems for Specific Cellular Adhesion

The specific recognition between galactose and the ASGPR can be harnessed to design biomaterials that promote the adhesion of specific cell types, particularly hepatocytes. nih.gov Polymers and hydrogels based on this compound (GEMA) are prime candidates for such applications. By copolymerizing GEMA with other monomers, such as 2-hydroxyethyl methacrylate (HEMA), materials with tailored physical and biological properties can be created.

The design of these systems involves several key considerations:

Galactose Density: The concentration of GEMA in the copolymer directly influences the density of galactose ligands on the material surface. A higher density generally leads to stronger cell adhesion due to enhanced multivalent interactions with ASGPRs.

Material Stiffness: The mechanical properties of the hydrogel, such as its stiffness or elastic modulus, play a crucial role in cell adhesion and function. The stiffness of the substrate can influence cell spreading, morphology, and even differentiation. nih.gov For instance, in cartilage regeneration studies, stiffer hydrogel matrices showed good chondrocyte attachment and growth. nih.gov This principle is also relevant for hepatocyte adhesion, where the substrate's mechanical cues can impact cell behavior.

Copolymer Architecture: The arrangement of the GEMA units within the copolymer (e.g., random, block) can affect the spatial presentation of the galactose moieties and thus the efficiency of multivalent binding.

By carefully controlling these parameters, this compound-based systems can be engineered to create surfaces that selectively capture and culture hepatocytes from a mixed cell population, which is highly valuable for liver tissue engineering and the development of bioartificial liver devices.

Table 1: Design Parameters for this compound (GEMA)-Based Systems for Cellular Adhesion

| Design Parameter | Influence on Cellular Adhesion | Rationale |

| GEMA Concentration | Higher concentration generally increases specific hepatocyte adhesion. | Increases the surface density of galactose ligands, enhancing multivalent binding to ASGPRs. nih.gov |

| Material Stiffness | Modulates cell spreading, morphology, and phenotype. | Cells respond to the mechanical properties of their environment; stiffness can be tuned to mimic the native liver tissue. nih.gov |

| Copolymer Composition | Affects hydrophilicity, swelling, and non-specific protein adsorption. | Co-monomers like HEMA can be used to control water content and minimize unwanted interactions. mdpi.com |

| Polymer Architecture | Influences the spatial presentation and accessibility of galactose units. | The arrangement of ligands (e.g., on a linear chain vs. a branched structure) can impact the avidity of the interaction. |

Investigation of Glycopolymer Interactions with Biological Recognition Domains

To understand and optimize the performance of this compound-based biomaterials, it is essential to investigate their interactions with biological recognition domains at a molecular level. Several advanced analytical techniques are employed for this purpose:

Surface Plasmon Resonance (SPR): SPR is a highly sensitive, label-free technique used to measure the kinetics (association and dissociation rates) and affinity of binding between a ligand (the glycopolymer) and a receptor (like the ASGPR). In a typical experiment, the receptor is immobilized on a sensor chip, and the glycopolymer solution is flowed over the surface. The change in the refractive index at the surface upon binding is measured in real-time, providing quantitative data on the binding interaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the interactions between the galactose units of the glycopolymer and the amino acid residues in the lectin's binding pocket. Techniques like saturation transfer difference (STD)-NMR can identify which parts of the glycopolymer are in close contact with the receptor.

Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D): QCM-D measures changes in frequency and dissipation of a quartz crystal sensor as molecules adsorb to its surface. This technique can provide information not only on the bound mass of the glycopolymer but also on the viscoelastic properties of the adsorbed layer, offering insights into the conformation of the polymer chains upon binding.

Atomic Force Microscopy (AFM): AFM can be used to probe the binding forces between a single glycopolymer chain and a surface functionalized with receptors. By attaching a glycopolymer to the AFM tip, the unbinding force of the multivalent interaction can be measured directly, providing insights into the avidity at the single-molecule level.

These investigations provide crucial data that correlate the molecular design of this compound polymers with their biological function, enabling a more rational design of biomaterials.

Role of this compound in Modulating Cell Surface Interactions

Polymers based on this compound play a significant role in modulating cell surface interactions by providing specific recognition cues. Beyond simply anchoring cells, these interactions can trigger specific downstream cellular processes. The binding of multivalent galactose ligands to ASGPRs on hepatocytes is known to initiate receptor-mediated endocytosis. nih.gov This process involves the clustering of receptors on the cell membrane, the formation of clathrin-coated pits, and the internalization of the receptor-ligand complex.

This ability to engage with and activate cell surface receptors makes this compound a powerful component for:

Targeted Drug and Gene Delivery: Nanoparticles or polymer-drug conjugates decorated with GEMA can be specifically targeted to hepatocytes. nih.gov Once bound to the ASGPR, the entire complex is internalized, delivering the therapeutic payload directly into the target cell, which can increase efficacy and reduce off-target side effects.

Studying Cellular Signaling: By presenting defined patterns and densities of galactose ligands, GEMA-based surfaces can be used as platforms to study how the spatial organization of receptor clustering at the cell surface translates into intracellular signals.

Controlling Cell Organization in Co-cultures: In tissue engineering applications that require the organization of multiple cell types, surfaces patterned with GEMA can be used to direct the precise placement and adhesion of hepatocytes, while other regions of the material can be modified to support different cell types.

In essence, this compound acts as a molecular messenger, translating information encoded in its chemical structure into a specific biological response at the cell surface. This modulation of cell surface interactions is not a passive process but an active dialogue between the synthetic material and the living cell.

Advanced Biomaterial Engineering and Functional Design

Galactosyloxyethyl Methacrylate-Based Hydrogel Scaffolds for 3D Cell Culture and Tissue Engineering

Galactosyloxyethyl methacrylate (B99206) (GEMA) has emerged as a significant monomer in the synthesis of hydrogel scaffolds for biomedical applications. These hydrogels are particularly valuable for three-dimensional (3D) cell culture and tissue engineering because their structure can mimic the natural extracellular matrix (ECM). nih.govresearchgate.net Hydrogels are crosslinked polymer networks with high water content, providing a hydrated environment conducive to cell growth and function. nih.gov The incorporation of galactose moieties into the methacrylate polymer backbone imparts specific biological recognition properties, enhancing cell-material interactions, which is crucial for creating functional tissue constructs. GEMA-based scaffolds are designed to provide structural support for cell growth while facilitating nutrient and oxygen transport, essential for the viability and organization of cells into complex tissue structures. researchgate.netnih.gov

Tunable Mechanical Properties and Structural Integrity

The success of a hydrogel scaffold in tissue engineering is heavily dependent on its mechanical properties, which must be carefully tailored to match the target tissue. nih.gov Hydrogels based on methacrylated polymers, such as GEMA, offer a high degree of tunability in their mechanical characteristics. frontiersin.org The stiffness, or Young's modulus, of these hydrogels can be precisely controlled by modulating factors like the polymer concentration and the crosslinking density. researchgate.netnih.gov

An increase in the concentration of the GEMA monomer or the crosslinking agent typically results in a stiffer hydrogel with a higher compressive modulus. nih.gov This is because a higher polymer concentration leads to a denser network structure. For instance, studies on analogous methacrylated gelatin (GelMA) hydrogels have demonstrated that varying the polymer concentration can produce scaffolds with a wide range of mechanical strengths, suitable for engineering both soft and hard tissues. frontiersin.org This principle allows for the creation of GEMA scaffolds that can mimic the mechanical environment of tissues ranging from soft brain tissue to more rigid cartilage. nih.gov

The structural integrity of these scaffolds is maintained through covalent crosslinks formed during polymerization. This robust network structure ensures that the scaffold can withstand the mechanical stresses of cell culture and tissue development without collapsing. The ability to adjust these properties is critical for guiding cell behavior, as phenomena like stem cell differentiation have been shown to be influenced by the stiffness of the surrounding matrix. nih.govfrontiersin.org

Below is a table illustrating the relationship between polymer concentration and mechanical stiffness in representative methacrylated hydrogels.

| Polymer Concentration (% w/v) | Representative Young's Modulus (kPa) | Target Tissue Application (Example) |

|---|---|---|

| 5% | ~ 1-5 | Neural Tissue |

| 10% | ~ 15-30 | Muscle Tissue |

| 15% | ~ 50-100 | Cartilage Tissue |

Note: Data are representative values for methacrylated hydrogels to illustrate the concept of tunability.

Porosity and Interconnectivity in Scaffolds

For cells to thrive within a 3D scaffold, the structure must possess adequate porosity and interconnectivity. nih.govresearchgate.net Pores are the open spaces within the hydrogel network that house the cells, while interconnectivity refers to the linkages between these pores. researchgate.net A highly interconnected porous network is essential for the diffusion of nutrients, oxygen, and signaling molecules to the cells deep within the scaffold and for the efficient removal of metabolic waste. researchgate.netnih.gov

Various fabrication techniques can be employed to control the pore size and interconnectivity of GEMA hydrogel scaffolds. Methods such as salt leaching, gas foaming, or cryogelation are used to create porous architectures. researchgate.net For example, in a dual-porogen system, water-soluble particles like sodium chloride can be used to create macro-pores, while an organic porogen such as naphthalene can be utilized to increase the interconnections between them. researchgate.net The size of the pores can be controlled by the size of the porogen particles used. nih.gov

Photo-Crosslinkable Systems and Spatiotemporal Control

Photo-crosslinkable hydrogels have gained significant interest in biomedical applications due to the ability to control the polymerization process in a spatiotemporal manner. nih.gov In these systems, a GEMA prepolymer solution is mixed with a photoinitiator. Upon exposure to light of a specific wavelength, typically ultraviolet (UV) or visible light, the photoinitiator generates free radicals, which initiate the polymerization and crosslinking of the methacrylate groups. semanticscholar.org

This technique offers several advantages. The gelation process is rapid and occurs under mild, physiological conditions, which is crucial for maintaining the viability of encapsulated cells. semanticscholar.org Furthermore, light can be precisely directed to specific locations, allowing for the fabrication of complex 3D structures with high resolution. researchgate.net This spatiotemporal control is essential for applications like creating patterned cell cultures or engineering tissues with intricate architectures. nih.govresearchgate.net By controlling the duration and intensity of light exposure, it is also possible to modulate the crosslinking density and, consequently, the mechanical properties of the hydrogel in specific regions of the scaffold. nih.govsemanticscholar.org

Development of Targeted Drug Delivery Systems Based on this compound Glycopolymers

Glycopolymers, which are polymers decorated with carbohydrate moieties, are highly effective for targeted drug delivery. rsc.org this compound (GEMA) is a key monomer for creating such glycopolymers, where the galactose unit acts as a targeting ligand. nih.gov These polymers can be engineered to form nanoparticles or nanogels that encapsulate therapeutic agents, protecting them from degradation in the bloodstream and delivering them specifically to diseased cells or tissues, thereby improving therapeutic efficacy and reducing side effects. nih.govbeilstein-journals.org

Passive and Active Targeting Strategies

Targeted drug delivery systems can be broadly categorized into passive and active targeting strategies. researchgate.netnih.gov

Passive Targeting: This strategy exploits the unique pathophysiology of certain diseased tissues, particularly solid tumors. beilstein-journals.org Tumor vasculature is often leaky and disorganized, with pore sizes larger than those in healthy tissue. researchgate.net This phenomenon, combined with poor lymphatic drainage in tumors, leads to the Enhanced Permeability and Retention (EPR) effect. nih.govcurapath.com GEMA-based nanoparticles with sizes typically in the range of 10-200 nm can extravasate through these leaky vessels and accumulate preferentially in the tumor microenvironment. researchgate.net While simpler in design, passive targeting is dependent on the presence of the EPR effect, which can vary among patients and tumor types. curapath.cominsidetx.com

Active Targeting: Active targeting involves functionalizing the surface of the drug carrier with ligands that bind to specific receptors overexpressed on target cells. nih.govcurapath.com In GEMA-based systems, the galactose residue serves as the targeting ligand. rsc.org It specifically binds to the asialoglycoprotein receptor (ASGPR), which is highly expressed on the surface of hepatocytes (liver cells). rsc.orgnih.gov This makes GEMA glycopolymers particularly promising for delivering drugs to treat liver diseases, such as hepatocellular carcinoma. rsc.org Upon binding to the ASGPR, the drug-loaded nanoparticle is internalized by the cell through receptor-mediated endocytosis, leading to a high intracellular concentration of the therapeutic agent. rsc.org This strategy offers higher specificity and efficiency compared to passive targeting. curapath.com

| Targeting Strategy | Mechanism | Key Requirement | Specificity |

|---|---|---|---|

| Passive Targeting | Enhanced Permeability and Retention (EPR) Effect | Leaky tumor vasculature and poor lymphatic drainage | Low to Moderate |

| Active Targeting | Ligand-Receptor Binding (e.g., Galactose-ASGPR) | Overexpression of target receptors on diseased cells | High |

Controlled Release Kinetics and Mechanisms

A critical feature of an effective drug delivery system is its ability to release the therapeutic agent in a controlled manner at the target site. dergipark.org.tr The release of a drug from a GEMA-based hydrogel or nanoparticle is governed by several mechanisms, including diffusion, swelling of the polymer matrix, and chemical or enzymatic degradation of the polymer. researchgate.net

The kinetics of drug release can be tailored by adjusting the properties of the glycopolymer carrier, such as its crosslinking density, particle size, and hydrophilicity. nih.gov For example, a more densely crosslinked network will slow down the diffusion of the encapsulated drug, leading to a more sustained release profile. dergipark.org.tr

Some GEMA-based systems are designed to be "smart" or stimuli-responsive. For instance, nanoparticles can be engineered to disintegrate and release their payload in response to the acidic environment of tumor tissues or the reductive environment inside a cell. rsc.org This ensures that the drug is released preferentially at the site of action. nih.gov

To understand and predict the release behavior, the experimental data are often fitted to mathematical models. nih.govptfarm.pl Common models include:

Zero-Order Kinetics: The drug release rate is constant over time.

First-Order Kinetics: The release rate is dependent on the concentration of the drug remaining in the carrier. nih.gov

Higuchi Model: Describes drug release from a matrix system based on Fickian diffusion.

Korsmeyer-Peppas Model: A comprehensive model that helps to elucidate the mechanism of drug release, whether it is diffusion-controlled, swelling-controlled, or a combination of both. ptfarm.plscientific-publications.net

By analyzing the release profiles with these models, researchers can optimize the design of GEMA-based drug delivery systems for specific therapeutic applications. scientific-publications.net

Encapsulation Technologies (e.g., Nanoparticles, Microparticles)

The integration of this compound into encapsulation technologies has led to the development of sophisticated nanoparticles and microparticles for targeted delivery systems. Glycopolymers derived from this monomer are utilized to create particles that can encapsulate therapeutic agents. The synthesis of these particles often involves methods like surfactant-free emulsion polymerization (SFEP) and reversible addition-fragmentation chain transfer (RAFT) polymerization mdpi.combohrium.com. These techniques allow for the creation of galactose-functionalized nanogels, which are crosslinked polymeric particles swollen by a solvent.

The galactose moieties on the particle surface are not merely structural; they serve as targeting ligands with a high affinity for specific biological receptors, such as the asialoglycoprotein receptors (ASGP-Rs) that are highly expressed on the surface of hepatocytes rsc.org. This specific interaction facilitates the targeted delivery of encapsulated drugs to liver cells, which is particularly advantageous in cancer therapy mdpi.comrsc.org. Research has focused on creating core-shell nanogel structures where the distribution of the galactose units—whether in the core, at the core-shell interface, or on the shell—can be controlled to fine-tune the particle's biological interactions and physical properties mdpi.combohrium.com.

The size and stability of these glycopolymer particles are critical for their application. Studies have produced particles with diameters ranging from 90 to 370 nm bohrium.com. The incorporation of galactose can also influence the physical characteristics of the particles, such as their volume phase transition temperature (TVPT), which is a key parameter for thermo-responsive "smart" materials bohrium.com.

Table 1: Properties of Galactose-Functionalized Nanogels This table is generated based on data from studies on galactose-functionalized nanogels and serves as an illustrative example.

| Nanogel Family | Synthesis Method | Galactose Moiety Location | Particle Size (nm) | Phase Transition Temp. (°C) |

|---|---|---|---|---|

| Nanogels I | SFEP/Free Radical | Core | Hyperbranched | 28 - 46 |

| Nanogels II | SFEP/Free Radical | Core-Shell Interface | Spherical (90-370) | 28 - 46 |

Engineering of Biointerfaces with this compound Glycopolymers

Glycopolymers synthesized from this compound are instrumental in the engineering of advanced biointerfaces. These polymers allow for the creation of surfaces with precisely controlled biochemical functionalities. The pendant galactose units act as specific recognition sites, mimicking carbohydrates on cell surfaces. This biomimicry enables the modulation of interactions between the material surface and biological entities like proteins and cells, which is fundamental for applications ranging from medical implants to cell culture systems.

Biofouling, the non-specific adsorption of proteins and adhesion of microorganisms, is a major challenge for biomaterials. Surfaces coated with hydrophilic polymers can create a hydration layer that acts as a physical barrier to repel foulants researchgate.net. Glycopolymers of this compound contribute to anti-fouling properties primarily through their hydrophilicity. The abundant hydroxyl groups on the galactose residues attract water molecules, forming a tightly bound water layer that prevents proteins and bacteria from adhering to the surface researchgate.netnih.gov.

Research on various hydrogels has shown that the type of functional group is critical for anti-fouling effectiveness nih.gov. Hydrogels with hydroxy and sulfonic acid groups demonstrate excellent anti-fouling activity against barnacle cypris, whereas those with amino groups are less effective nih.gov. The hydroxyl-rich nature of galactose makes polymers derived from this compound promising candidates for creating bio-inert surfaces. These coatings can be applied to materials like poly(methyl methacrylate) (PMMA) to reduce fouling in marine environments or on medical devices vliz.be. Studies on similar systems, such as poly(ethylene glycol) methacrylate (PEGMA) grafted onto surfaces, have demonstrated that such modifications can lead to a flux recovery rate of over 90% in membrane systems, indicating robust anti-fouling capabilities mdpi.com.

Table 2: Influence of Chemical Functional Groups on Anti-Fouling Activity This table is based on general findings regarding hydrogel surfaces and their interaction with barnacle cypris, as described in the literature.

| Functional Group | Relative Settlement of Cypris Larvae | Anti-Fouling Effectiveness |

|---|---|---|

| Hydroxy (-OH) | Very Low | High |

| Sulfonic Acid (-SO₃H) | Very Low | High |

| Amino (-NH₂) | High | Low |

Beyond preventing non-specific adhesion, this compound glycopolymers can be used to actively modulate specific cell behaviors like adhesion and migration. The surface-expressed galactose ligands can specifically interact with cellular receptors, promoting the attachment of targeted cell types rsc.org. This is a significant advantage over surfaces that simply resist all cell adhesion or promote non-specific adhesion.

The ability to control cell adhesion can be fine-tuned by adjusting the surface density of the glycopolymer grafts. Studies on similar methacrylate-based polymer brushes, such as poly(2-hydroxyethyl methacrylate) (pHEMA), have shown that cell adhesion can be tuned by controlling the polymer grafting density researchgate.netnist.gov. At low grafting densities (a "mushroom" regime), the polymer chains allow for the adsorption of adhesion-mediating proteins like fibronectin, which in turn facilitates cell attachment researchgate.netnist.gov. At high grafting densities (a "brush" regime), the surface becomes more resistant to protein adsorption and subsequent cell adhesion researchgate.net. By incorporating a specific ligand like galactose, it becomes possible to design surfaces that resist non-specific cell adhesion while actively promoting the attachment of cells that possess the corresponding receptor. This allows for the spatial control of cell attachment, which is critical for applications like tissue engineering and the development of advanced keratoprostheses nih.gov.

"Smart" Biomaterials Incorporating this compound for Responsive Applications

"Smart" biomaterials are designed to undergo significant changes in their properties in response to specific environmental stimuli, such as temperature, pH, or redox potential nih.govmdrresearch.nl. This compound can be copolymerized with stimuli-responsive monomers to create multi-responsive intelligent biomaterials. These materials combine the specific cell-targeting capability of the galactose moiety with the environmentally sensitive nature of the copolymer backbone mdpi.comrsc.org.

For example, galactose-functionalized nanogels have been synthesized that exhibit redox, pH, and temperature-responsive properties rsc.org. Such nanogels can be designed to be stable under normal physiological conditions but to swell, degrade, or collapse upon encountering the specific environment of a target site, such as the acidic microenvironment of a tumor or the reducing conditions inside a cell rsc.org. One study reported a multi-responsive nanogel, P(ODGal-VCL-MAA), which combines a galactose monomer (ODGal) with the thermo-responsive monomer N-vinylcaprolactam (VCL) and the pH-responsive monomer methacrylic acid (MAA) rsc.org. This nanogel showed a volume phase transition temperature (VPTT) near body temperature and exhibited accelerated drug release in response to acidic pH and the presence of glutathione (B108866) (GSH), a biological reducing agent rsc.org.

The incorporation of galactose into thermo-responsive polymers like poly(N-vinylcaprolactam) also affects the material's lower critical solution temperature (LCST) or TVPT. A higher content of the galactose monomer in the nanogel structure typically leads to a higher phase-transition temperature bohrium.com. This tunability allows for the precise design of smart materials that can be injected as a liquid and then form a gel in situ for localized drug delivery or tissue engineering applications nih.gov.

Table 3: Components of Multi-Responsive Galactose-Functionalized Biomaterials This table summarizes components and their functions in smart biomaterials as described in the literature.

| Stimulus | Responsive Monomer Example | Function | Targeting/Recognition Moiety |

|---|---|---|---|

| Temperature | N-vinylcaprolactam (VCL) | Undergoes volume phase transition at a specific temperature | Galactose |

| pH | Methacrylic Acid (MAA) | Becomes ionized/deionized with pH changes, causing swelling/collapse | Galactose |

Novel Applications and Future Research Directions

Galactosyloxyethyl Methacrylate (B99206) in Biosensing and Diagnostic Platform Development

The incorporation of GEMA into biosensing and diagnostic platforms represents a significant area of research. The galactose units on the polymer backbone provide specific recognition sites for various biological molecules, enabling the development of highly sensitive and selective detection methods.

Carbohydrate Microarray Fabrication and Detection

Carbohydrate microarrays have become powerful tools for high-throughput analysis of carbohydrate-protein interactions, which are central to many biological processes, including cell recognition, signaling, and pathogen binding. nih.govrsc.org The fabrication of these microarrays often involves the immobilization of carbohydrate probes onto a solid support. Polymers like poly(2-hydroxyethyl methacrylate) (pHEMA), a compound structurally similar to the backbone of GEMA, have been successfully used to create antifouling surfaces for these arrays. nih.govnih.gov

In a typical fabrication process using a related photoactive polymer, a copolymer of 2-hydroxyethyl methacrylate (HEMA) and a perfluorophenyl azide (PFPA)-derivatized HEMA is synthesized. nih.govnih.gov This polymer is then spin-coated onto a substrate, and the carbohydrate of interest is printed on the surface. nih.govnih.gov Subsequent UV irradiation simultaneously immobilizes the carbohydrate and crosslinks the polymer matrix. nih.govnih.gov This method results in three-dimensional microarrays that have shown enhanced fluorescence signals and require lower concentrations of analytes and shorter incubation times compared to traditional two-dimensional arrays. nih.govnih.gov Such platforms have been effectively used to study the binding patterns of lectins and even whole bacteria like E. coli. nih.govnih.gov

Given these successes with structurally similar polymers, GEMA is an excellent candidate for direct use in carbohydrate microarray fabrication. The inherent galactose units could serve as the recognition elements, or the methacrylate backbone could be functionalized to immobilize other carbohydrates, leveraging the antifouling properties of the polymer to improve assay sensitivity.

Advancements in Regenerative Medicine through Galactosyloxyethyl Methacrylate Biomaterials

The field of regenerative medicine aims to repair or replace damaged tissues and organs, and biomaterials play a crucial role in this endeavor. Hydrogels, in particular, are widely investigated as scaffolds for tissue engineering due to their high water content, biocompatibility, and tunable mechanical properties that can mimic the native extracellular matrix (ECM). mdpi.comnih.gov

Methacrylate-based hydrogels, such as gelatin methacrylate (GelMA), have shown significant promise in cartilage and other tissue regeneration applications. mdpi.comnih.gov GelMA is synthesized by modifying gelatin with methacrylic anhydride (B1165640), rendering it photocrosslinkable. nih.gov This allows for the fabrication of hydrogels with controlled properties that can support cell growth and differentiation. mdpi.comnih.gov

Biomaterials based on GEMA are poised to offer unique advantages in regenerative medicine. The galactose moieties can act as signaling cues for cells, promoting specific cellular responses like adhesion, proliferation, and differentiation. This is particularly relevant in liver tissue engineering, where asialoglycoprotein receptors on hepatocytes specifically recognize galactose. The ability to create GEMA-based hydrogels with controlled mechanical properties and bioactive signaling could lead to the development of more effective scaffolds for regenerating a variety of tissues.

Theoretical Modeling and Computational Studies for Glycopolymer Design

While experimental work provides invaluable insights, theoretical modeling and computational studies offer a complementary approach to understanding and designing novel glycopolymers like GEMA. Molecular dynamics (MD) simulations, for instance, can provide detailed information about the conformational behavior of polymer chains and their interactions with surrounding molecules, such as water and proteins. mdpi.comunivie.ac.at

Studies on other methacrylate-based polymers, such as poly(2-hydroxyethyl methacrylate) (pHEMA) and poly(N,N-dimethylaminoethyl methacrylate) (p(DMAEMA)), have demonstrated the power of MD simulations in elucidating their structural and dynamic properties in aqueous environments. mdpi.comunivie.ac.at These simulations can reveal how factors like water content and the presence of other monomers affect the polymer's behavior and the formation of diffusion channels within hydrogels. mdpi.com

Integration of this compound in Bio-Inspired Systems

Nature provides a rich source of inspiration for the design of advanced materials with unique properties. researchgate.net Bio-inspired systems aim to mimic the structure and function of biological materials to create novel technologies. The incorporation of GEMA into such systems can impart biological recognition capabilities.

For example, researchers are developing bio-inspired adhesives and self-shaping materials. nih.gov Methacrylate-based polymers are often used in these systems due to their versatile chemistry and tunable mechanical properties. By incorporating GEMA, it is possible to create materials that not only have desired physical properties but also can interact specifically with biological systems. This could lead to the development of "smart" materials that can respond to biological cues or target specific cell types.

Unexplored Potential in Glycobiological Research Tools and Reagents

Glycobiology is the study of the structure, biosynthesis, and biology of saccharides (sugar chains or glycans) that are widely distributed in nature. nih.gov Understanding the intricate roles of carbohydrates in biological processes requires sophisticated tools and reagents. GEMA and other glycopolymers have significant, largely unexplored potential in this area.

Multivalent interactions, where multiple carbohydrate molecules on one entity bind to multiple receptors on another, are a hallmark of biological recognition. nih.gov GEMA, with its multiple galactose units, is an ideal platform for creating multivalent probes to study carbohydrate-protein interactions. nih.govrsc.org These probes can be used to investigate the binding kinetics and specificity of lectins and other carbohydrate-binding proteins with high sensitivity. nih.gov

Furthermore, GEMA could be used to develop affinity matrices for the purification of galactose-binding proteins or as a tool to modulate cellular processes that are mediated by carbohydrate recognition. As our understanding of the glycome grows, so too will the applications for well-defined glycopolymers like GEMA in unraveling the complexities of glycobiology.

Q & A

Q. What are the established synthesis methods for galactosyloxyethyl methacrylate, and how can purity be optimized during purification?

this compound is typically synthesized via glycosylation reactions, where galactose derivatives are coupled with hydroxyethyl methacrylate using catalysts like boron trifluoride etherate. Key steps include:

- Monomer preparation : Ensure anhydrous conditions to prevent side reactions.

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/methanol mixtures) or recrystallization from acetone/hexane to remove unreacted sugars and catalysts .

- Purity verification : Monitor via thin-layer chromatography (TLC) and NMR spectroscopy to confirm absence of residual monomers or byproducts .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify glycosidic linkage formation and methacrylate group integrity. For example, the methacrylate vinyl protons appear at δ 5.6–6.2 ppm .

- Fourier-Transform Infrared Spectroscopy (FTIR) : Confirm ester (C=O stretch at ~1720 cm⁻¹) and hydroxyl (broad peak at 3200–3600 cm⁻¹) groups .

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using a C18 column with UV detection at 210 nm .